molecular formula C17H13ClN2O2S B5735906 N-(5-chloro-2-pyridinyl)-4-biphenylsulfonamide

N-(5-chloro-2-pyridinyl)-4-biphenylsulfonamide

Cat. No.: B5735906
M. Wt: 344.8 g/mol
InChI Key: OEEKQJMMWHQSCV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-4-biphenylsulfonamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

N-(5-chloro-2-pyridinyl)-4-biphenylsulfonamide exerts its biological activity by inhibiting the activity of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in many cancer cells and plays a crucial role in the survival and growth of these cells. By inhibiting the activity of carbonic anhydrase IX, this compound can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, this compound has anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-pyridinyl)-4-biphenylsulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. It also has a well-defined mechanism of action, which makes it an attractive target for drug development.
However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, it has been shown to have low bioavailability, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on N-(5-chloro-2-pyridinyl)-4-biphenylsulfonamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase IX. This could lead to the development of more effective anticancer agents.
Another area of research is the investigation of the potential of this compound as an anti-inflammatory agent. This could lead to the development of new therapies for inflammatory diseases.
In addition, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound. This could help to optimize its dosing and administration in vivo.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anticancer and anti-inflammatory activity and exerts its biological effects by inhibiting the activity of carbonic anhydrase IX. While this compound has several advantages for lab experiments, it also has some limitations. Future research on this compound could lead to the development of new therapies for cancer and inflammatory diseases.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridinyl)-4-biphenylsulfonamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-biphenylsulfonyl chloride in the presence of a base. This reaction results in the formation of this compound as a white solid. The purity of this compound can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-4-biphenylsulfonamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It exerts its anticancer activity by inhibiting the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells.
This compound has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c18-15-8-11-17(19-12-15)20-23(21,22)16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEKQJMMWHQSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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